molecular formula C11H14N2OS B8415356 4-[2-(Dimethylamino)ethoxy]phenyl isothiocyanate

4-[2-(Dimethylamino)ethoxy]phenyl isothiocyanate

Cat. No. B8415356
M. Wt: 222.31 g/mol
InChI Key: FZFKVFRCJHDVMS-UHFFFAOYSA-N
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Patent
US08410163B2

Procedure details

Diisopropylethylamine (344 mg, 2.66 mmol, 2.4 eq.) was added with stirring to a solution of 4-[2-(dimethylamino)ethoxy]aniline (200 mg, 1.11 mmol, 1 eq.) in tetrahydrofuran (2 mL) at 0° C., and then thiophosgene (153 mg, 1.33 mmol, 1.2 eq.) was added dropwise with stirring. The reaction mixture was allowed to warm to room temperature with stirring, and stirred at room temperature for 40 minutes, during which a precipitate formed. The tetrahydrofuran was removed under vacuum, and the residue was dissolved in ethyl acetate and washed with brine (3×10 mL), then the ethyl acetate layer dried over magnesium sulfate and the ethyl acetate evaporated to give 4-[2-(dimethylamino)ethoxy]phenyl isothiocyanate (0.20 g) as a dark brown oil, which was used without further purification.
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
153 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH3:10][N:11]([CH3:22])[CH2:12][CH2:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.[C:23](Cl)(Cl)=[S:24]>O1CCCC1>[CH3:10][N:11]([CH3:22])[CH2:12][CH2:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([N:19]=[C:23]=[S:24])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
344 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
CN(CCOC1=CC=C(N)C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
153 mg
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred at room temperature for 40 minutes, during which a precipitate
Duration
40 min
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with brine (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethyl acetate layer dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=CC=C(C=C1)N=C=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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